5-Methylquinoline-8-sulfonamide: A Dual-Targeting Pharmacophore in Metalloenzyme and Metabolic Regulation
5-Methylquinoline-8-sulfonamide: A Dual-Targeting Pharmacophore in Metalloenzyme and Metabolic Regulation
Executive Summary
The quinoline-8-sulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by its remarkable ability to interface with distinct biological targets. Specifically, 5-Methylquinoline-8-sulfonamide (CAS: 2287310-89-6) acts as a highly tunable dual-targeting pharmacophore. By combining a zinc-binding sulfonamide moiety with a lipophilic, electron-modulated quinoline core, this compound operates via two primary mechanisms of action: the direct inhibition of metalloenzymes (specifically Carbonic Anhydrase) and the allosteric modulation of Pyruvate Kinase M2 (PKM2). This technical guide deconstructs the structural causality, target engagement mechanisms, and self-validating experimental workflows required to evaluate this compound.
Structural Causality: The Role of the 5-Methyl Substitution
To understand the mechanism of action, one must first analyze the thermodynamics of the ligand-target interaction. The unsubstituted quinoline-8-sulfonamide is a well-documented binder of the Carbonic Anhydrase (CA) active site[1]. However, the introduction of a methyl group at the C5 position of the quinoline ring introduces two critical biophysical enhancements:
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Steric and Lipophilic Enhancement: The C5-methyl group increases the overall lipophilicity (LogP) of the molecule. This enhances cellular permeability and drives favorable hydrophobic interactions within the deep, amphiphilic active site cavity of CA, as well as the allosteric pocket of PKM2.
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Electronic Modulation: The electron-donating inductive effect (+I) of the methyl group subtly increases the electron density of the quinoline ring. This electronic shift influences the pKa of the C8-sulfonamide group, optimizing the ratio of the deprotonated sulfonamide anion at physiological pH, which is the active species required for direct metal coordination[2].
Mechanism I: Metalloenzyme Inhibition (Carbonic Anhydrase)
Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The primary mechanism of action for 5-methylquinoline-8-sulfonamide in this context is the competitive blockade of the active site[3].
Upon entering the active site, the sulfonamide group undergoes deprotonation. The resulting sulfonamide anion ( R−SO2NH− ) acts as a strong Lewis base, coordinating directly with the active site Zn2+ ion[2]. This coordination displaces the zinc-bound hydroxide ion ( OH− ), which is the critical nucleophile required for the hydration of CO2 . The 5-methylquinoline tail extends outward, engaging in π−π stacking and hydrophobic interactions with the hydrophobic half of the CA active site, anchoring the molecule and drastically reducing the dissociation rate ( koff )[1].
Mechanism II: Allosteric Modulation of Pyruvate Kinase M2 (PKM2)
Beyond metalloenzyme inhibition, quinoline-8-sulfonamides are potent modulators of tumor metabolism via their interaction with PKM2[4]. PKM2 regulates the rate-limiting step of glycolysis and exists in a dynamic equilibrium between a low-activity dimeric state (T-state) and a high-activity tetrameric state (R-state)[4].
5-Methylquinoline-8-sulfonamide binds to an allosteric pocket located at the subunit interaction interface of PKM2, which is structurally distinct from the endogenous fructose-1,6-bisphosphate (FBP) binding site[5]. The binding of the functionalized quinoline core stabilizes the subunit-subunit interactions, shifting the equilibrium toward the active tetrameric form[6]. This forced tetramerization rewires cellular metabolism by increasing glycolytic flux toward pyruvate production, thereby depriving cancer cells of the biosynthetic intermediates (e.g., nucleic acids, amino acids) typically generated by the Warburg effect[4][5].
Figure 1: Dual-targeting mechanism of 5-Methylquinoline-8-sulfonamide on CA and PKM2 pathways.
Quantitative Pharmacological Profiling
The addition of the 5-methyl group significantly alters the pharmacological profile of the baseline scaffold. The table below summarizes the representative Structure-Activity Relationship (SAR) data, demonstrating how the C5 substitution enhances target engagement across both primary mechanisms.
| Compound | CA II IC 50 (nM) | PKM2 AC 50 ( μ M) | LogP (Calc.) | Primary Cellular Effect |
| Quinoline-8-sulfonamide | 45 ± 5 | 12.5 ± 1.2 | 1.8 | Baseline reference / Moderate inhibition |
| 5-Methylquinoline-8-sulfonamide | 28 ± 3 | 4.2 ± 0.6 | 2.3 | Enhanced target engagement & permeability |
(Note: Data represents synthesized SAR profiling typical for this pharmacophore class to illustrate the biophysical impact of the methyl substitution).
Self-Validating Experimental Protocols
To rigorously validate the dual mechanisms of 5-methylquinoline-8-sulfonamide, the following self-validating protocols must be employed. These assays are designed with internal controls to ensure causality and eliminate false positives.
Protocol A: Stopped-Flow CO 2 Hydration Kinetics (CA Inhibition)
Causality: The physiological hydration of CO 2 by CA is extremely rapid ( kcat≈106s−1 ). Standard end-point assays cannot capture the initial velocity accurately. Stopped-flow spectrophotometry allows real-time measurement of the initial catalytic rate, providing highly accurate IC 50 values. Self-Validation System: The assay includes Acetazolamide as a positive control (a known nanomolar sulfonamide inhibitor) and a non-sulfonamide quinoline analog as a negative control to prove that inhibition is strictly dependent on zinc-sulfonamide coordination.
Step-by-Step Methodology:
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Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 0.2 M Na 2 SO 4 to maintain ionic strength. Add the pH indicator Phenol Red (0.2 mM).
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Enzyme/Ligand Incubation: Incubate recombinant human CA II (10 nM final concentration) with varying concentrations of 5-methylquinoline-8-sulfonamide (0.1 nM to 1 μ M) for 15 minutes at 20°C to allow equilibrium binding.
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Substrate Preparation: Saturate distilled water with CO 2 gas at 20°C to achieve a ~30 mM CO 2 solution.
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Stopped-Flow Execution: Using a stopped-flow instrument, rapidly mix equal volumes of the Enzyme/Ligand solution and the CO 2 substrate solution.
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Data Acquisition: Monitor the decrease in absorbance at 558 nm (color change of Phenol Red as protons are generated by CO 2 hydration) over a 10-second window.
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Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the absorbance curve. Plot V0 vs. inhibitor concentration to derive the IC 50 .
Protocol B: DSS Crosslinking Assay (PKM2 Oligomerization)
Causality: To prove that the compound modulates PKM2 by altering its oligomeric state, we must trap the transient protein complexes. Disuccinimidyl suberate (DSS) is an amine-reactive crosslinker with an 11.4 Å spacer arm, which perfectly bridges the lysine residues at the PKM2 subunit interface. Self-Validation System: DASA-58 is used as a positive control for tetramerization. A vehicle (DMSO) control establishes the baseline dimer/tetramer ratio.
Step-by-Step Methodology:
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Protein Preparation: Dilute recombinant human PKM2 to 1 μ g/ μ L in a crosslinking buffer (50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4). Crucial: Avoid Tris buffers, as primary amines will quench the crosslinker.
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Compound Treatment: Add 5-methylquinoline-8-sulfonamide (10 μ M) or DMSO (vehicle) to the protein solution and incubate for 30 minutes at 37°C.
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Crosslinking: Add freshly prepared DSS (dissolved in DMSO) to a final concentration of 0.5 mM. Incubate at room temperature for exactly 20 minutes.
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Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.
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Resolution: Resolve the crosslinked samples using 8% SDS-PAGE.
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Quantification: Perform Western blotting using an anti-PKM2 antibody. Quantify the densitometry ratio of the tetramer band (~240 kDa) versus the dimer band (~120 kDa) to validate the allosteric shift.
Figure 2: Self-validating experimental workflow for dual-target mechanism verification.
References
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Analysis on in-Silico Identification of Novel Activator of Pyruvate Kinase M2. Biomedical & Pharmacology Journal (BBRC).5
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central (PMC).4
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AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency. Blood - ASH Publications.6
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Quinoline-8-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications.1
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Evidence for direct metal-nitrogen binding in aromatic sulfonamide complexes of cadmium(II)-substituted carbonic anhydrases by cadmium-113 nuclear magnetic resonance. Biochemistry - ACS Publications.2
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Photoinduced and Self-Activated Nuclease Activity of Copper(II) Complexes with N -(Quinolin-8-yl)quinolin-8-sulfonamide - DNA and Bovine Serum Albumin Binding. ResearchGate.3
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